Biphenylindanone A: A Technical Overview of its Discovery and Synthesis
Biphenylindanone A: A Technical Overview of its Discovery and Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] Its discovery has significant implications for the development of novel therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and substance use disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Biphenylindanone A, with a focus on the experimental data and methodologies relevant to researchers and drug development professionals.
Discovery and Pharmacological Profile
BINA was identified as a selective mGluR2 PAM through a series of structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of an initial lead compound. These efforts led to the discovery of BINA, which demonstrated a significant potentiation of the glutamate response at mGluR2 with high selectivity over other mGluR subtypes.[2]
In Vitro Pharmacology
The in vitro pharmacological profile of Biphenylindanone A has been extensively characterized using various assays. A key method involves the use of HEK-293 cells co-expressing mGluR2 and G-protein-gated inwardly rectifying potassium (GIRK) channels. The potentiation of the glutamate-induced thallium flux through these channels serves as a measure of BINA's activity.
| Parameter | Value | Assay Conditions | Reference |
| Glutamate EC50 at mGluR2 | 849 ± 64 nM | Thallium flux assay in mGluR2-GIRK expressing HEK-293 cells. | [4] |
| Glutamate EC50 at mGluR3 | 565 ± 19 nM | Thallium flux assay in mGluR3-GIRK expressing HEK-293 cells. | [4] |
| BINA EC50 at mGluR2 | 347.6 ± 51.4 nM | Potentiation of an EC20 concentration of glutamate in a thallium flux assay with mGluR2-GIRK expressing cells. | [4] |
| BINA Activity at mGluR3 | Inactive | Potentiation of an EC20 concentration of glutamate in a thallium flux assay with mGluR3-GIRK expressing cells. | [4] |
| LY341495 IC50 at mGluR2 | 26.1 ± 0.7 nM | Inhibition of an EC80 glutamate response in a thallium flux assay with mGluR2-GIRK expressing cells. | [4] |
| LY341495 IC50 at mGluR3 | 7.1 ± 0.4 nM | Inhibition of an EC80 glutamate response in a thallium flux assay with mGluR3-GIRK expressing cells. | [4] |
In Vivo Pharmacology
Animal studies have demonstrated the potential of BINA as a therapeutic agent for psychiatric disorders. It has shown efficacy in preclinical models of psychosis and anxiety.
| Animal Model | BINA Effect | Experimental Details | Reference |
| DOI-induced head twitches (mouse model of psychosis) | Dose-dependent reduction of head twitches. | BINA administered prior to the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). | [1] |
| Elevated Plus Maze (mouse model of anxiety) | Increased time spent in the open arms. | Standard elevated plus maze test to assess anxiolytic-like effects. | [5][6] |
| Light-Dark Box Test (mouse model of anxiety) | Increased time spent in the light compartment. | Standard light-dark box test to assess anxiolytic-like behavior. | [6] |
Synthesis of Biphenylindanone A
An alternative synthesis of Biphenylindanone A has been described, providing a more efficient route to this valuable research compound. The synthesis involves a multi-step process, with the key steps outlined below.
Experimental Protocol for Synthesis
A detailed, step-by-step protocol for the synthesis of Biphenylindanone A and its precursors is crucial for researchers aiming to produce this compound. The following is a summarized methodology based on published literature.
Step 1: Synthesis of 2-Cyclopentyl-5-hydroxyisoindolin-1-one
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Reactants: 5-Hydroxy-2-phenylisoindoline-1,3-dione.
-
Procedure: A detailed procedure for a similar transformation involves the reaction of the starting material with cyclopentylamine. The reaction mixture is typically heated to drive the reaction to completion.
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Purification: The product is purified using standard techniques such as column chromatography.
-
Characterization: The structure of the product is confirmed by 1H NMR and 13C NMR spectroscopy and mass spectrometry.[7]
Step 2: Synthesis of the Biphenyl (B1667301) Moiety
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The synthesis of the 4'-trifluoromethyl-biphenyl-2-carboxylic acid moiety is a critical part of the overall synthesis. This can be achieved through various cross-coupling reactions, such as the Suzuki coupling.
Step 3: Coupling and Final Product Formation
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The final step involves the coupling of the indanone core with the biphenyl moiety. This is typically achieved through an ether linkage formation.
Mechanism of Action: mGluR2 Signaling Pathway
Biphenylindanone A exerts its effects by positively modulating the mGluR2 receptor. mGluR2 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o pathway.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of downstream effectors, ultimately leading to a reduction in glutamate release from presynaptic terminals.
References
- 1. [PDF] Biphenyl-indanone A, a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor Subtype 2, Has Antipsychotic- and Anxiolytic-Like Effects in Mice | Semantic Scholar [semanticscholar.org]
- 2. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action involved in the anxiolytic-like effects of Hibalactone isolated from Hydrocotyle umbellata L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
